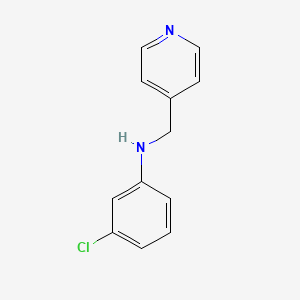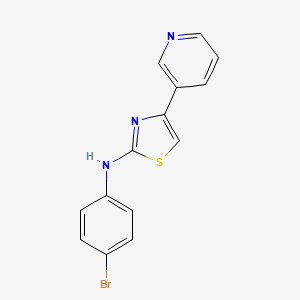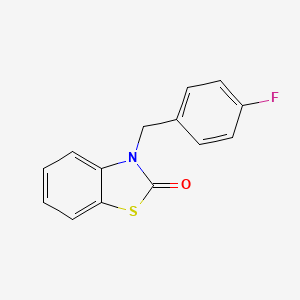![molecular formula C21H23N3O3S B5650566 3-{3-oxo-3-[4-(phenylsulfonyl)-1-piperazinyl]propyl}-1H-indole](/img/structure/B5650566.png)
3-{3-oxo-3-[4-(phenylsulfonyl)-1-piperazinyl]propyl}-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The compound’s synthesis often involves multi-step chemical reactions to incorporate the phenylsulfonyl and piperazinyl groups into the indole backbone. For instance, indole derivatives have been synthesized through reactions involving indole-3-carboxaldehyde, showcasing the complexity and precision required in crafting such molecules. Specific methodologies for synthesizing closely related compounds involve the N-phenylsulfonyl derivative from indole precursors, indicating a potentially similar pathway for the target compound (Saulnier & Gribble, 1983; Gribble et al., 2002).
Molecular Structure Analysis
Crystallography studies have detailed the molecular structure of related indole derivatives, highlighting the spatial arrangement and bond angles critical to understanding the compound’s reactivity and interactions. Such analyses reveal how substituents like the phenylsulfonyl group influence the overall molecular geometry, essential for predicting chemical behavior (Jasinski et al., 2009).
Chemical Reactions and Properties
Indole compounds, including those with phenylsulfonyl and piperazinyl substituents, participate in various chemical reactions, reflecting their reactivity. These include nucleophilic addition reactions and interactions with electrophiles, demonstrating the compound's versatility in synthetic chemistry. The ability to undergo reactions such as Diels-Alder, nucleophilic addition, and cycloadditions makes these molecules valuable for further chemical modifications (Pelkey et al., 1999).
Propriétés
IUPAC Name |
1-[4-(benzenesulfonyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S/c25-21(11-10-17-16-22-20-9-5-4-8-19(17)20)23-12-14-24(15-13-23)28(26,27)18-6-2-1-3-7-18/h1-9,16,22H,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSFLQDXFBVUABB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CCC2=CNC3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-indol-3-yl)-1-[4-(phenylsulfonyl)piperazin-1-yl]propan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![propyl 4-{[(3'-methoxybiphenyl-2-yl)amino]carbonyl}piperidine-1-carboxylate](/img/structure/B5650483.png)
![1-(cyclobutylcarbonyl)-4-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}piperidine](/img/structure/B5650492.png)
![2-[(4-amino-1-azepanyl)methyl]-8-fluoro-4-quinolinol dihydrochloride](/img/structure/B5650497.png)

![N-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-yl}methyl)-1-phenylmethanesulfonamide](/img/structure/B5650500.png)

![N-({1-[2-(3-fluorophenyl)ethyl]piperidin-4-yl}methyl)-N-methylimidazo[1,2-a]pyrimidine-2-carboxamide](/img/structure/B5650505.png)
![(3aS*,6aS*)-2-(cyclobutylcarbonyl)-5-(2-methyl-6-propylpyrimidin-4-yl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5650511.png)
![N-(4-methylphenyl)-2-({2-[(2-methylphenyl)amino]-2-oxoethyl}thio)acetamide](/img/structure/B5650515.png)
![3-{5-[2-(1H-pyrrol-1-yl)ethyl]-1,2,4-oxadiazol-3-yl}pyridazine](/img/structure/B5650516.png)
![6-[3-(1H-pyrazol-1-yl)propyl]-1,6-naphthyridin-5(6H)-one](/img/structure/B5650519.png)
![N-{2-[(diallylamino)carbonyl]phenyl}-2-methylbenzamide](/img/structure/B5650535.png)
![ethyl 2-[(4-methoxybenzoyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B5650557.png)
